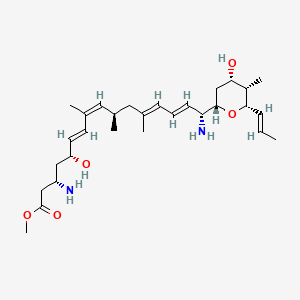
Crm1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crm1-IN-1 is a potent small molecule inhibitor of the nuclear export receptor Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is responsible for the nuclear export of various proteins and RNAs, playing a crucial role in cellular processes such as gene expression, cell cycle regulation, and signal transduction. Inhibition of CRM1 by this compound has shown promise in the treatment of certain cancers and other diseases by preventing the export of tumor suppressor proteins and other regulatory molecules from the nucleus .
Méthodes De Préparation
The synthesis of Crm1-IN-1 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity and specificity for CRM1. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Crm1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various intermediates and derivatives of this compound that can be further modified to enhance its biological activity .
Applications De Recherche Scientifique
Crm1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of nuclear export and the role of CRM1 in cellular processes.
Biology: Employed in research to investigate the regulation of gene expression, cell cycle progression, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated nuclear export of tumor suppressor proteins.
Mécanisme D'action
Crm1-IN-1 exerts its effects by binding to the nuclear export signal (NES) binding groove of CRM1, thereby preventing the interaction between CRM1 and its cargo proteins. This inhibition leads to the retention of tumor suppressor proteins and other regulatory molecules within the nucleus, where they can exert their anti-proliferative and pro-apoptotic effects. The molecular targets of this compound include various transcription factors, kinases, and other signaling molecules that are critical for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Crm1-IN-1 is compared with other CRM1 inhibitors such as Leptomycin B, Selinexor (KPT-330), and LFS-1107. While Leptomycin B was the first CRM1 inhibitor discovered, it has significant toxicity issues that limit its clinical use. Selinexor, on the other hand, has been approved for the treatment of certain cancers but still has notable side effects. LFS-1107 is a newer compound with improved binding affinity and specificity for CRM1, showing promise in preclinical studies .
This compound stands out due to its potent inhibitory activity and relatively favorable toxicity profile, making it a valuable tool for research and potential therapeutic applications. Similar compounds include:
Leptomycin B: A natural product with potent CRM1 inhibitory activity but significant toxicity.
Selinexor (KPT-330): A clinically approved CRM1 inhibitor with efficacy in certain cancers but notable side effects.
Propriétés
Formule moléculaire |
C29H48N2O5 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
methyl (3S,5R,6E,8Z,10R,12E,14E,16R)-3,16-diamino-5-hydroxy-16-[(2S,4S,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-8,10,12-trimethylhexadeca-6,8,12,14-tetraenoate |
InChI |
InChI=1S/C29H48N2O5/c1-7-9-27-22(5)26(33)18-28(36-27)25(31)11-8-10-19(2)14-21(4)15-20(3)12-13-24(32)16-23(30)17-29(34)35-6/h7-13,15,21-28,32-33H,14,16-18,30-31H2,1-6H3/b9-7+,11-8+,13-12+,19-10+,20-15-/t21-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |
Clé InChI |
PLLUXUKFSITXBR-KXXVXRNASA-N |
SMILES isomérique |
C/C=C/[C@H]1[C@H]([C@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@@H](C[C@@H](CC(=O)OC)N)O)N)O)C |
SMILES canonique |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC(CC(CC(=O)OC)N)O)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
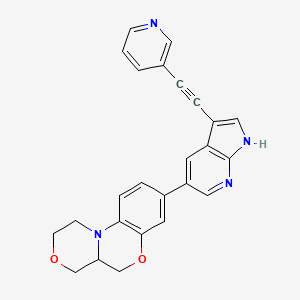

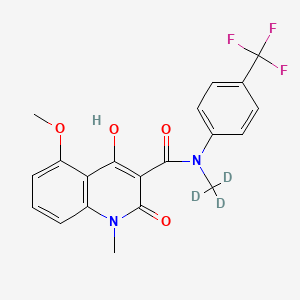
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
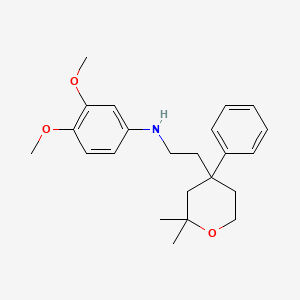
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)

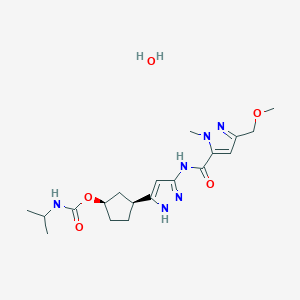


![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
